molecular formula C13H13N3O B3278656 N-(2-(Pyridin-4-yl)ethyl)isonicotinamide CAS No. 681161-17-1

N-(2-(Pyridin-4-yl)ethyl)isonicotinamide

Cat. No. B3278656
M. Wt: 227.26 g/mol
InChI Key: QCAGNJVYIBZABD-UHFFFAOYSA-N
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Description

“N-(2-(Pyridin-4-yl)ethyl)isonicotinamide” is a compound derived from a pyridine ring with an amine and two carbonyl groups . It is a solid powder at room temperature . The IUPAC name for this compound is N-(4-pyridinyl)isonicotinamide .


Molecular Structure Analysis

The molecular formula of “N-(2-(Pyridin-4-yl)ethyl)isonicotinamide” is C11H9N3O . The InChI code for this compound is 1S/C11H9N3O/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10/h1-8H, (H,13,14,15) .


Physical And Chemical Properties Analysis

“N-(2-(Pyridin-4-yl)ethyl)isonicotinamide” is a solid at room temperature . It has a molecular weight of 199.21 .

Scientific Research Applications

Crystal Engineering and Pharmaceutical Cocrystals

N-(2-(Pyridin-4-yl)ethyl)isonicotinamide has been utilized in crystal engineering, particularly in the assembly of isonicotinamide N-oxide in a triple helix architecture. This novel carboxamide-pyridine N-oxide synthon, maintained through N-H...O- hydrogen bonding and C-H...O interaction, plays a crucial role in synthesizing cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide (L. Reddy, N. Babu, & A. Nangia, 2006).

Antimicrobial Activities

Research has shown that cobalt(II) 2-methylthionicotinate complexes with N-heterocyclic ligands, including N-(2-(Pyridin-4-yl)ethyl)isonicotinamide, exhibit enhanced biological activities against various strains of bacteria and filamentous fungi. This suggests that by complexing these nicotinate derivatives, their biological activities are elevated (P. Segl′a et al., 2008).

Imaging in Alzheimer's Disease

N-(2-(Pyridin-4-yl)ethyl)isonicotinamide derivatives have been synthesized for potential use as PET (Positron Emission Tomography) agents in imaging GSK-3 enzyme in Alzheimer's disease. The synthesis of these compounds shows promise for advanced imaging techniques in neurodegenerative diseases (Mingzhang Gao, Min Wang, & Q. Zheng, 2017).

Electrosynthesis and Electroreduction

In studies of electrochemical reactions, N-(2-(Pyridin-4-yl)ethyl)isonicotinamide has been used to investigate protonation reactions in basic media. The research provides insights into the electroreduction process, which involves two electroactive species related via a protonation equilibrium (R. M. Galvín & J. R. Mellado, 1989).

Structural Studies in Cocrystals

The compound has been instrumental in probing the structural landscape of cocrystals. For instance, in the study of the benzoic acid: isonicotinamide 1:1 cocrystal, it was used to understand the acid-pyridine heterosynthon as a 'molecular' module, providing insights into the high-energy structures of such cocrystals (R. Dubey & G. Desiraju, 2014).

Safety And Hazards

The compound is associated with hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(2-pyridin-4-ylethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-13(12-4-8-15-9-5-12)16-10-3-11-1-6-14-7-2-11/h1-2,4-9H,3,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAGNJVYIBZABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855827
Record name N-[2-(Pyridin-4-yl)ethyl]pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(Pyridin-4-yl)ethyl)isonicotinamide

CAS RN

681161-17-1
Record name N-[2-(Pyridin-4-yl)ethyl]pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
K Uemura, S Kitagawa, K Fukui… - Journal of the American …, 2004 - ACS Publications
Flexible porous coordination polymers containing amide groups as a function origin have been synthesized and categorized as “Coordination Polymer with Amide Groups”. Bispyridyl …
Number of citations: 297 pubs.acs.org
K Uemura, K Saito, S Kitagawa… - Journal of the American …, 2006 - ACS Publications
Three new coordination polymers, [CoCl 2 (4-pmna) 2 ] n (1), {[Co(NCS) 2 (4-pmna) 2 ]·2Me 2 CO} n (2 ⊃ 2Me 2 CO), and {[Co(4-pmna) 2 (H 2 O) 2 ](NO 3 ) 2 ·2CH 3 OH} n (3 ⊃ 2H 2 O·…
Number of citations: 109 pubs.acs.org
B Manna, AV Desai, SK Ghosh - Dalton Transactions, 2016 - pubs.rsc.org
This short review gives a focussed discussion on metal–organic frameworks (MOFs) made of neutral N-donor ligands which show structural flexibility under various exogenous stimuli. …
Number of citations: 71 pubs.rsc.org
K Uemura, R Matsuda, S Kitagawa - Journal of Solid State Chemistry, 2005 - Elsevier
In a decade, many porous coordination polymers have been synthesized, providing a variety of properties ranging from storage, separation and exchange of guests in their cavities, …
Number of citations: 405 www.sciencedirect.com
A Mishra, R Gupta - Dalton Transactions, 2014 - pubs.rsc.org
Recent years have seen a surge of interest in supramolecular architectures with the focus shifting towards generating discrete molecular assemblies and factors controlling their …
Number of citations: 68 pubs.rsc.org
VM DiSantis - 2013 - search.proquest.com
Porous materials with the ability to selectively absorb volatile organic compounds are of high interest for applications in sensing, sequestration and separations. Utilizing the covalent yet …
Number of citations: 4 search.proquest.com
AJ Fletcher, KM Thomas, MJ Rosseinsky - Journal of Solid State Chemistry, 2005 - Elsevier
Recent years have seen the development of a new class of porous coordination polymers known collectively as metal organic framework materials (MOFs). This review outlines recent …
Number of citations: 599 www.sciencedirect.com
F Ghanghermeh, F Aghili… - Oil− Water Mixtures and …, 2022 - ACS Publications
Considering the fast growing environmental concern of oily contaminants with a notable potential to damage the water matrices, the effective treatment method with advanced materials …
Number of citations: 2 pubs.acs.org
S Kitagawa, R Matsuda - Coordination Chemistry Reviews, 2007 - Elsevier
Recently, syntheses of epoch-making space materials using coordination compounds are underway by various groups. The rational synthetic strategy of the space of coordination …
Number of citations: 009 www.sciencedirect.com

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